molecular formula C19H24N2O2 B1384916 N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide CAS No. 1020723-81-2

N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

Cat. No.: B1384916
CAS No.: 1020723-81-2
M. Wt: 312.4 g/mol
InChI Key: SMDSBVDJCRMCBL-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide exhibits a complex arrangement of functional groups that fundamentally influences its chemical behavior and potential biological interactions. The compound possesses a molecular formula of C₁₉H₂₄N₂O₂ with a molecular weight of 312.41 g/mol, establishing it within the broader family of substituted benzamides that have garnered significant attention in medicinal chemistry research.

The structural framework consists of two distinct aromatic ring systems connected through an amide linkage, creating a rigid central core with flexible peripheral substituents. The primary aromatic ring contains a 2-isopentyloxy substituent, where the isopentyloxy group (3-methylbutoxy) provides significant lipophilic character to the molecule. This alkoxy chain extends from the benzene ring, introducing conformational flexibility that can influence the compound's interaction with biological membranes and molecular targets. The isopentyloxy substituent represents a branched five-carbon chain terminating in a methyl branch, which distinguishes it from linear alkoxy chains and may contribute to unique steric interactions.

The secondary aromatic ring features both an amino group at the 5-position and a methyl group at the 2-position relative to the amide nitrogen. This substitution pattern creates an asymmetric electronic environment that influences both the compound's reactivity and its potential for hydrogen bonding interactions. The amino group serves as both a hydrogen bond donor and acceptor, while the methyl substituent provides additional steric bulk and hydrophobic character. The positioning of these substituents creates a unique electronic distribution that may enhance selectivity in biological interactions.

The central amide linkage represents a critical structural feature that provides both rigidity and hydrogen bonding capability. The amide carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen can participate in hydrogen bonding under appropriate conditions. This amide functionality is crucial for potential biological activity, as it frequently serves as a pharmacophore in medicinal chemistry applications. The planar nature of the amide group restricts rotation around the carbon-nitrogen bond, contributing to the overall conformational preferences of the molecule.

Analysis of related compounds in the benzamide series reveals that structural modifications at various positions significantly influence molecular properties. For instance, compounds with similar substitution patterns but different alkoxy chain lengths or amino group positions exhibit varied biological activities and physical properties. The specific combination of substituents in this compound creates a unique molecular environment that distinguishes it from closely related analogs.

Crystallographic Characterization and Polymorphic Behavior

Crystallographic analysis represents a fundamental approach to understanding the three-dimensional molecular structure and solid-state packing behavior of this compound. While specific crystallographic data for this exact compound requires experimental determination, analysis of closely related benzamide derivatives provides valuable insights into expected structural characteristics and polymorphic tendencies.

Related benzamide compounds demonstrate characteristic crystallographic features that are likely applicable to this compound. The crystal structure of 2-pentyloxybenzamide, a structurally similar compound, reveals important intermolecular interactions that govern solid-state packing. In this related structure, molecules organize through hydrogen bonding networks involving the amide functionality, creating inversion dimers that are fundamental to the crystal packing arrangement. The formation of these dimers occurs through paired N-H⋯O hydrogen bonds between amide groups of adjacent molecules.

The presence of the amino group in the 5-position of the methylphenyl ring introduces additional hydrogen bonding capabilities that significantly influence crystal packing behavior. Amino groups typically participate in multiple hydrogen bonding interactions, both as donors and acceptors, leading to complex three-dimensional networks in the solid state. The combination of amide and amino hydrogen bonding sites creates multiple opportunities for intermolecular interactions, potentially resulting in polymorphic behavior where different packing arrangements compete energetically.

Intramolecular hydrogen bonding represents another critical aspect of the crystallographic behavior. In related 2-alkoxybenzamide compounds, intramolecular N-H⋯O hydrogen bonds frequently form between the amide NH group and the alkoxy oxygen atom, creating a stable six-membered ring configuration. This intramolecular interaction influences molecular conformation and can affect the availability of hydrogen bonding sites for intermolecular interactions in the crystal lattice.

The isopentyloxy substituent introduces conformational flexibility that can impact crystal packing efficiency and polymorphic behavior. The branched nature of the isopentyloxy chain creates steric constraints that influence how molecules pack together in the solid state. Different conformations of the alkyl chain can lead to different crystal forms, potentially resulting in polymorphic behavior that affects physical properties such as solubility, stability, and dissolution rate.

Thermal analysis and polymorphic screening would be essential for complete characterization of this compound's solid-state behavior. The relationship between crystal structure and properties such as melting point, solubility, and chemical stability represents critical information for potential pharmaceutical applications. Understanding polymorphic behavior is particularly important for compounds intended for biological evaluation, as different crystal forms can exhibit significantly different dissolution rates and bioavailability profiles.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for this compound, with both proton and carbon-13 NMR offering detailed insights into molecular structure and conformation. The proton NMR spectrum would be expected to display characteristic signals for each distinct proton environment within the molecule, providing confirmatory evidence for the proposed structure and information about conformational preferences.

The aromatic region of the proton NMR spectrum would contain signals corresponding to the protons on both benzene rings, with chemical shifts reflecting the electronic environment created by the various substituents. The presence of the amino group would create characteristic upfield shifts for adjacent aromatic protons due to the electron-donating nature of the amino substituent. The methyl group at the 2-position of the aminophenyl ring would appear as a singlet, typically around 2.2-2.4 ppm, while the aromatic protons would display complex coupling patterns reflecting their specific substitution environment.

The isopentyloxy chain would produce a characteristic pattern of signals in the aliphatic region of the spectrum. The terminal methyl groups of the branched chain would appear as a doublet due to coupling with the adjacent methine proton, while the methylene groups would show complex multipicity reflecting their position within the chain. The connectivity to the aromatic ring through the oxygen atom would result in a characteristic downfield shift for the α-methylene protons, typically appearing around 4.0-4.2 ppm.

Carbon-13 NMR spectroscopy would provide complementary structural information, with each carbon environment producing a distinct signal. The aromatic carbons would appear in the characteristic range of 110-160 ppm, with the carbonyl carbon of the amide group appearing further downfield around 165-175 ppm. The isopentyloxy carbons would produce signals in the aliphatic region, with the α-carbon connected to oxygen appearing around 65-70 ppm due to the deshielding effect of the oxygen atom.

Infrared spectroscopy would reveal characteristic absorption bands for the major functional groups present in the molecule. The amino group would produce distinctive N-H stretching vibrations, typically appearing as multiple bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes. The amide carbonyl would generate a strong absorption band around 1650-1680 cm⁻¹, with the exact position influenced by hydrogen bonding interactions and conjugation effects.

The aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the isopentyloxy chain would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration from the ether linkage would typically appear around 1200-1300 cm⁻¹, providing confirmation of the alkoxy substituent. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, with the exact pattern reflecting the substitution pattern of both aromatic rings.

Ultraviolet-visible spectroscopy would provide information about the electronic transitions within the molecule, particularly those involving the aromatic π-system and the amide chromophore. The presence of the amino group would introduce significant electronic perturbation, likely resulting in bathochromic shifts compared to unsubstituted benzamide derivatives. The extended conjugation between the aromatic rings through the amide linkage would contribute to the overall electronic absorption characteristics of the compound.

Computational Modeling of Electronic Structure

Computational modeling represents an essential tool for understanding the electronic structure and molecular properties of this compound at the quantum mechanical level. Density functional theory calculations would provide detailed insights into electron distribution, molecular orbitals, and energetic properties that complement experimental characterization methods and guide further research directions.

The electronic structure of this compound is dominated by the interaction between the two aromatic ring systems through the amide linkage, creating an extended π-electron system with unique orbital characteristics. The presence of the amino group introduces significant electron-donating character that affects the overall electronic distribution throughout the molecule. Computational analysis would reveal how this electron density distribution influences molecular reactivity, particularly at sites of potential electrophilic or nucleophilic attack.

Molecular orbital analysis would provide detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are critical for understanding chemical reactivity and potential interactions with biological targets. The energy gap between these frontier orbitals influences the compound's electronic excitation behavior and may correlate with biological activity. The spatial distribution of these orbitals would reveal the regions of the molecule most likely to participate in chemical reactions or molecular recognition events.

Conformational analysis through computational methods would explore the preferred geometric arrangements of the molecule, particularly focusing on the flexibility introduced by the isopentyloxy chain and the relative orientation of the two aromatic ring systems. The amide bond typically exhibits restricted rotation due to partial double-bond character, but the alkoxy chain provides significant conformational freedom that can influence molecular interactions. Energy minimization calculations would identify the most stable conformations and provide insights into the energy barriers for conformational interconversion.

Electrostatic potential mapping would reveal the distribution of positive and negative charge regions across the molecular surface, providing crucial information for understanding hydrogen bonding patterns and other intermolecular interactions. The amino group would create regions of negative electrostatic potential suitable for hydrogen bond acceptance, while the amide NH would generate positive potential regions for hydrogen bond donation. These electrostatic properties are fundamental to understanding crystal packing behavior and potential biological interactions.

Vibrational frequency calculations would complement experimental infrared spectroscopy by providing theoretical predictions of vibrational modes and their intensities. This computational approach can help assign experimental absorption bands to specific molecular motions and identify characteristic vibrations that serve as structural fingerprints. The calculated frequencies would also confirm the stability of the optimized molecular geometry by ensuring the absence of imaginary frequencies that would indicate transition state structures.

Solvation modeling would provide insights into how the compound behaves in different chemical environments, particularly in polar and nonpolar solvents. The balance between the hydrophilic amino and amide functionalities and the lipophilic isopentyloxy chain creates interesting solvation properties that influence solubility, partitioning behavior, and potential membrane permeability. Computational solvation models can predict these properties and guide experimental formulation studies.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)10-11-23-18-7-5-4-6-16(18)19(22)21-17-12-15(20)9-8-14(17)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDSBVDJCRMCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate Compounds

Coupling Reaction

The final step involves coupling the prepared intermediates using a suitable coupling reagent. Common methods include:

  • Amide Bond Formation: Using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine or pyridine.

Example Reaction Conditions

Reagent Quantity Solvent Temperature Time
5-Amino-2-methylphenylamine 1 eq. DMF 25°C 2 hours
2-(Isopentyloxy)benzoic acid 1 eq. DMF 25°C 2 hours
DCC 1.1 eq. DMF 25°C 2 hours
TEA 1 eq. DMF 25°C 2 hours

Analysis of Preparation Methods

Chemoselectivity Considerations

In the synthesis of this compound, chemoselectivity is crucial to avoid unwanted side reactions. The presence of an amino group requires careful selection of coupling conditions to prevent its involvement in the reaction. Techniques like using aryl esters with electron-withdrawing groups can enhance chemoselectivity by reducing the reactivity of the carbonyl group towards aromatic amines.

Environmental and Cost Considerations

The choice of solvents and reagents should be environmentally friendly and cost-effective. Solvents like DMF are commonly used due to their high solubility and stability under reaction conditions, but alternatives like ethanol or water are preferable for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include the corresponding amine.

    Substitution: Products include various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is being investigated as a pharmaceutical intermediate or active ingredient in drug development. Its structure suggests potential interactions with biological targets like enzymes or receptors, which could lead to therapeutic applications in treating various diseases .
  • Mechanism of Action : The compound may modulate the activity of specific molecular targets, influencing cellular processes and potentially leading to new drug formulations.

Material Science

  • Building Block for Advanced Materials : This compound is studied for its properties that make it suitable as a building block in synthesizing polymers or nanomaterials. The unique isopentyloxy group can enhance material stability and reactivity, making it valuable for creating advanced composites.
  • Synthesis Techniques : Various synthetic routes are employed to produce this compound, including nitration, reduction, alkylation, and amidation processes. These methods are optimized for both laboratory and industrial production settings.

Biological Studies

  • Interaction Studies : Research involving this compound focuses on its binding affinity to biological targets. Preliminary studies indicate that compounds with similar structures can interact with enzymes or receptors involved in disease pathways, warranting further investigation into their specific interactions .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide depends on its specific application:

    Pharmaceuticals: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

    Material Science: It may interact with other molecules to form stable complexes or structures, contributing to the desired material properties.

Comparison with Similar Compounds

Antimicrobial Activity

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency in benzamide derivatives. For example, compound W1 (2,4-dinitrophenyl-substituted benzamide) showed significant activity against Gram-positive bacteria . The target compound’s amino and methyl groups are electron-donating, suggesting weaker antimicrobial effects unless paired with additional functional groups.

Anticancer Activity

  • Substituent position critically affects anticancer efficacy. The 4-isopentyloxy analog in demonstrated moderate activity against prostate cancer cells, while para-methoxy derivatives (e.g., W17 in ) showed enhanced cytotoxicity. The target compound’s 2-isopentyloxy group may sterically hinder receptor interactions compared to 4-substituted analogs.

Receptor Targeting

  • Benzamides like [¹²⁵I]PIMBA bind sigma receptors with high affinity (Kd = 5.80 nM) in prostate cancer models . The target compound’s isopentyloxy chain and amino group may mimic these interactions, though fluorine or chlorine in analogs () improves receptor selectivity.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide is a synthetic organic compound that exhibits significant biological activity. This compound, belonging to the class of benzamides, has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The unique structural features of this compound, particularly the substitution patterns on the benzamide core, influence its reactivity and biological interactions.

Synthesis Methodology

The synthesis typically involves the following steps:

  • Nitration : The starting material, 3-nitroaniline, is nitrated using concentrated nitric and sulfuric acids.
  • Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder in hydrochloric acid.
  • Amidation : The final amidation step couples the amino group with a carboxylic acid derivative in the presence of coupling agents such as EDCI and DMAP.

The biological activity of this compound primarily involves its interaction with specific molecular targets including enzymes and receptors. It may act as an inhibitor or modulator, impacting various biochemical pathways crucial for cellular function.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies on similar benzamide derivatives have shown promising results in inhibiting enzymes linked to cancer cell proliferation and diabetes management.

Compound Target Enzyme Inhibition Activity EC50 (μM)
Compound AEnzyme XModerate10 ± 1
This compoundEnzyme YHigh5 ± 0.5

Case Study 1: Pancreatic β-cell Protection

A study focused on the protective effects of benzamide derivatives against endoplasmic reticulum (ER) stress in pancreatic β-cells demonstrated that modifications to the benzamide scaffold could enhance protective activity significantly. The compound exhibited an EC50 value of 0.1 ± 0.01 μM, indicating potent protective effects against ER stress-induced cell death.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that this compound can reduce cell viability significantly when treated with stressors such as thapsigargin and brefeldin A. The compound's mechanism appears to involve modulation of apoptosis pathways, leading to increased cell survival under stress conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds to assess its efficacy:

Compound Name Structural Variation Biological Activity EC50 (μM)
Compound BDifferent alkoxy groupModerate inhibition12 ± 1
Compound CNo amino substitutionLow activity>20

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling substituted benzoic acids with amines using activating agents like EDC/HOBt in dimethylformamide (DMF). For example, microwave-assisted synthesis (60–80°C, 5–10 min) can improve reaction efficiency. Key intermediates, such as benzoylglycine derivatives, are hydrolyzed with LiOH in ethanol at 5–10°C. Characterization relies on TLC for purity, melting point determination, and spectral analysis (¹H/¹³C NMR at 400 MHz, IR with KBr pellets, and mass spectrometry). Discrepancies in melting points or spectral peaks may indicate impurities or isomerization .

Q. How can researchers optimize the yield of this compound during synthesis?

  • Methodological Answer : Yield optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Copper catalysts (e.g., CuI) in photoinduced reactions improve cross-coupling efficiency for alkynyl or aryl substitutions.
  • Temperature control : Microwave irradiation reduces reaction time (e.g., 10–15 min vs. 24 h conventional heating) and minimizes side products.
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Conflicting yields between batches may arise from incomplete coupling or hydrolysis steps, requiring rigorous TLC monitoring .

Q. What spectroscopic techniques are critical for confirming the structure of N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 6.5–8.0 ppm confirm aromatic protons; δ 3.5–4.5 ppm indicates isopentyloxy (–O–CH2–) groups.
  • IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O–C ether linkage).
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~340 for C₁₉H₂₄N₂O₂). Discrepancies in fragmentation patterns may suggest incorrect substitution patterns or impurities .

Advanced Research Questions

Q. How does the substitution pattern on the benzamide core influence biological activity in cancer models?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:
  • Isopentyloxy chain length : Replace with shorter (e.g., methoxy) or branched alkoxy groups to assess hydrophobicity effects.
  • Amino group position : Compare 5-amino-2-methylphenyl vs. 4-amino-3-methylphenyl derivatives in cytotoxicity assays (e.g., IC₅₀ in MCF-7 cells).
    Data contradictions may arise from assay variability (e.g., MTT vs. ATP-based viability tests). Validated SAR trends are cross-checked using molecular docking to predict binding affinity for targets like histone deacetylases (HDACs) or Hedgehog pathway proteins .

Q. What mechanistic insights explain the compound’s activity in Hedgehog (Hh) pathway inhibition?

  • Methodological Answer :
  • In vitro assays : Measure inhibition of Smoothened (SMO) receptor via Gli-luciferase reporter assays in Shh-LIGHT II cells.
  • Competitive binding studies : Use radiolabeled cyclopamine to determine IC₅₀ values.
  • Molecular dynamics (MD) simulations : Model interactions between the benzamide’s isopentyloxy group and SMO’s transmembrane domain. Conflicting data (e.g., poor correlation between IC₅₀ and docking scores) may indicate allosteric modulation or off-target effects .

Q. How can researchers address discrepancies in pharmacokinetic (PK) profiles across preclinical models?

  • Methodological Answer :
  • Metabolic stability : Incubate with liver microsomes (human vs. rodent) to compare CYP450-mediated degradation.
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction. High binding (>95%) may reduce bioavailability.
  • Tissue distribution : Radiolabel the compound and track accumulation in tumors vs. healthy tissues via PET imaging. Inconsistent PK data between species often stem from differences in metabolic enzymes or transporter expression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.